molecular formula C7H7N3O2 B1196263 N-Methyl-N,4-dinitrosoaniline CAS No. 99-80-9

N-Methyl-N,4-dinitrosoaniline

Cat. No. B1196263
CAS RN: 99-80-9
M. Wt: 165.15 g/mol
InChI Key: FMGUJLASXUBMOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Methyl-N,4-dinitrosoaniline derivatives involves multiple steps, starting from primary aromatic amines reacting with formaldehyde and nitrous acid to form various substituted anilines. One method detailed the synthesis of 4,4′,N,N′-tetramethyl-NN′-dinitroso-2,2′-methylenedianiline, a closely related compound, through a series of reactions starting from p-methylaniline, demonstrating the complex pathways involved in synthesizing dinitrosoaniline derivatives (Chakrabarti et al., 1981).

Molecular Structure Analysis

The molecular structure of N-Methyl-N,4-dinitrosoaniline derivatives has been characterized by various spectroscopic methods. The study by Chakrabarti et al. revealed that in the solid state, the N-nitroso groups exhibit disorder, with one being predominantly endo and the other exclusively exo. This study also highlighted the pyramidal character of amide nitrogen atoms and the significant deviation of one nitrogen atom from the plane of the attached benzene ring, demonstrating the complex structural features of these compounds (Chakrabarti et al., 1981).

Chemical Reactions and Properties

N-Methyl-N,4-dinitrosoaniline and its derivatives undergo various chemical reactions. For instance, the N-nitration of 2,4-dinitroaniline, a related compound, was studied by Chang-shui, revealing the production of N,2,4,6-tetranitroaniline and N,2,4-trinitroaniline under different conditions, indicating the reactivity of nitro groups in these compounds (Chang-shui).

Scientific Research Applications

  • Chemical Modification of Butyl Rubber : DNMA has been used to chemically modify Butyl rubber, improving its properties in both black- and non-black-loaded stocks and across a spectrum of vulcanizing systems. This modification can be done in conventional mixers like a Banbury mixer (Leeper, Gable, D'Amico, & Tung, 1957).

  • Synthesis of N-Methyl- and N-Alkylamines : DNMA is utilized in the synthesis of N-methyl- and N-alkylamines, which are important in academic research and industrial production. These structural motifs are found in life-science molecules and are significant in regulating their activities (Senthamarai et al., 2018).

  • Microbial Metabolism Studies : DNMA and similar compounds have been studied in the context of microbial metabolism, specifically investigating the metabolism of dinitramine and related compounds by various microorganisms like Aspergillus fumigatus and Paecilomyces sp. (Laanio, Kearney, & Kaufman, 1973).

  • Spectroscopy and Analytical Chemistry : DNMA is used in 15 N NMR and FTIR studies for analyzing chemical structures and reactions. Such studies provide insights into the behavior of DNMA and similar compounds in various chemical environments (Gierczyk et al., 2000).

  • Research on Explosives : DNMA-related compounds like 2,4-dinitroanisole (DNAN) are studied for their role as explosives. Research in this area includes understanding the degradation pathways of these compounds in different environmental contexts (Khan, Pal, Ghosh, & Cameotra, 2013).

  • Polymer Research : DNMA is involved in reactions with various polymers, indicating its potential application in material science and polymer chemistry. Its reaction behavior can influence the properties of polymers (Morita, 1976).

Safety And Hazards

N-Methyl-N,4-dinitrosoaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It is also suspected of causing cancer .

properties

IUPAC Name

N-methyl-N-(4-nitrosophenyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-10(9-12)7-4-2-6(8-11)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGUJLASXUBMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)N=O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020839
Record name N-Methyl-N,4-dinitrosoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N,4-dinitrosoaniline

CAS RN

99-80-9
Record name N-Methyl-N,4-dinitrosobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,4-Dinitrosomethylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N,4-dinitrosoaniline
Source EPA DSSTox
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Record name N-methyl-N,4-dinitrosoaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,4-DINITROSO-N-METHYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4PP0E8KPO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
AR Payne, WF Watson - Rubber Chemistry and …, 1963 - meridian.allenpress.com
Some of the properties of carbon blacks in rubber are ascribed to its “structure”. This paper presents results on the sinusoidal dynamic straining of rubber/carbon black vulcanizates over …
Number of citations: 76 meridian.allenpress.com
A Rannug, U Rannug, C Ramel - Progress in clinical and biological …, 1984 - hero.epa.gov
… N-methyl-N-4-dinitrosoaniline (99809) was a potent mutagen for both base pair substitution and frameshift sensitive strains. Accelerators of the thiuram (137268) and dithiocarbamate (…
Number of citations: 18 hero.epa.gov
HM Leeper, CL Gable, JJ D'amico… - Rubber Chemistry …, 1957 - meridian.allenpress.com
A new approach is presented toward obtaining improved properties in Butyl rubber vulcanizates through chemical modification of the Butyl rubber polymer by N-methyl-N,4-…
Number of citations: 2 meridian.allenpress.com
EW BERGSTROM, ROCK ISLAND ARSENAL ILL - 1964 - apps.dtic.mil
This report covers results obtained in a study to improve the retention of physical properties of vinylidene fluoridehexafluoropropylene FPM vulcanizates when measured at high …
Number of citations: 2 apps.dtic.mil
J Ashby, D Paton - … Research/Fundamental and Molecular Mechanisms of …, 1993 - Elsevier
Gold and her colleagues have tabulated the results of rodent bioassays on 552 chemicals and have analysed the data. The present study complements those analyses by providing a …
Number of citations: 201 www.sciencedirect.com
KT Potts, J Kane, D McKeough… - Rubber Chemistry and …, 1974 - meridian.allenpress.com
Spectral characteristics of several known and new N-substituted-p-nitrosoanilines, eg, Nitrol, of established utility in promoting the bonding between rubber and carbon black are …
Number of citations: 4 meridian.allenpress.com
AK Sircar, TG Lamond… - Rubber Chemistry and …, 1974 - meridian.allenpress.com
The results of this work support earlier findings regarding the transfer of carbon black in blends of BR with SBR, NR, and CIIR. Compared to conventionally-mixed compounds, in most …
Number of citations: 43 meridian.allenpress.com
SS Al-Kaabi - 1981 - etheses.dur.ac.uk
… Gorrod et al have tested four derivatives of nitrosamine; the tumours were seen in rats treated with N-methyl-N-4dinitrosoaniline and N-nitroso-2,2,4-trimethyl-1-,2dihydroquinoline. …
Number of citations: 3 etheses.dur.ac.uk
RL Carter - British Journal of Cancer, 1969 - ncbi.nlm.nih.gov
MATERIALS AND METHODS Experimental anirnals.-Two hundred Sprague-Dawley rats, 100 males and 100 females, were used. The animals, which were7 to 8 weeks old at the …
Number of citations: 15 www.ncbi.nlm.nih.gov
M Ulgen, N Sevinc - Current Drug Metabolism, 2017 - ingentaconnect.com
The scientific research papers by Professor John William Gorrod who died in December 2015 are reviewed. He was one of the most important scientists in the area and investigated …
Number of citations: 3 www.ingentaconnect.com

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